molecular formula C28H22N4O6S2 B296102 6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzoxazole)

6,6'-bis(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-benzoxazole)

Cat. No.: B296102
M. Wt: 574.6 g/mol
InChI Key: MTLHVBSDSZQBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two benzoxazole rings connected through a bis(4-methylphenylsulfonylamino) linkage. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylsulfonyl chloride with 2-aminobenzoxazole under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole
  • N-{2,2-bis[(4-methylphenyl)sulfonyl]vinyl}-4-chloroaniline
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2,2’-Bis(4-methylphenylsulfonylamino)-6,6’-bibenzoxazole stands out due to its unique combination of benzoxazole rings and sulfonylamino linkages, which confer distinct chemical and physical properties

Properties

Molecular Formula

C28H22N4O6S2

Molecular Weight

574.6 g/mol

IUPAC Name

4-methyl-N-[6-[2-[(4-methylphenyl)sulfonylamino]-1,3-benzoxazol-6-yl]-1,3-benzoxazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C28H22N4O6S2/c1-17-3-9-21(10-4-17)39(33,34)31-27-29-23-13-7-19(15-25(23)37-27)20-8-14-24-26(16-20)38-28(30-24)32-40(35,36)22-11-5-18(2)6-12-22/h3-16H,1-2H3,(H,29,31)(H,30,32)

InChI Key

MTLHVBSDSZQBBR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(O2)C=C(C=C3)C4=CC5=C(C=C4)N=C(O5)NS(=O)(=O)C6=CC=C(C=C6)C

Origin of Product

United States

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